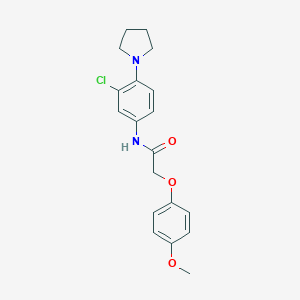![molecular formula C18H15ClFN3O2 B244399 N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide, also known as LY2874455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide works by inhibiting the activity of specific tyrosine kinases that are involved in cancer cell growth and survival. These enzymes are responsible for signaling pathways that promote cell proliferation, survival, and migration. By blocking the activity of these enzymes, N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide can slow down or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can inhibit the activity of several tyrosine kinases, including MET, AXL, and FGFR, which are involved in cancer cell growth and survival. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it can inhibit the formation of new blood vessels, which are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has several advantages as a tool for studying cancer biology in the laboratory. It is a potent and specific inhibitor of several tyrosine kinases that are involved in cancer cell growth and survival. It has also been shown to have potent antitumor activity in several different types of cancer. However, one limitation of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide is that it may not be effective in all types of cancer, and its efficacy may vary depending on the specific molecular characteristics of the tumor.
Zukünftige Richtungen
There are several potential future directions for the study of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide in cancer research. One area of interest is the development of combination therapies that include N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide and other targeted agents or chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide treatment. Additionally, there is ongoing research into the mechanisms of resistance to N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide, with the goal of developing strategies to overcome this resistance and improve patient outcomes.
Synthesemethoden
The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide involves several steps, including the reaction of 5-chloro-2-(4-morpholinyl)aniline with 4-cyano-2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the activity of several tyrosine kinases that are involved in cancer cell growth and survival, including MET, AXL, and FGFR. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to have potent antitumor activity in several different types of cancer, including lung cancer, breast cancer, and gastric cancer.
Eigenschaften
Molekularformel |
C18H15ClFN3O2 |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C18H15ClFN3O2/c19-13-2-4-17(23-5-7-25-8-6-23)16(10-13)22-18(24)14-3-1-12(11-21)9-15(14)20/h1-4,9-10H,5-8H2,(H,22,24) |
InChI-Schlüssel |
YTCACSVEPLKZRL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)

![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244333.png)
![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide](/img/structure/B244339.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)